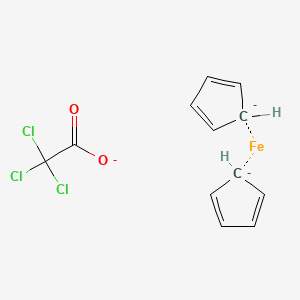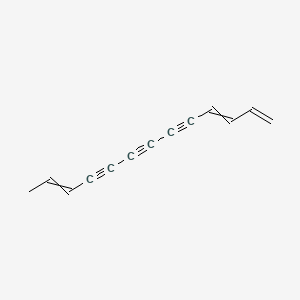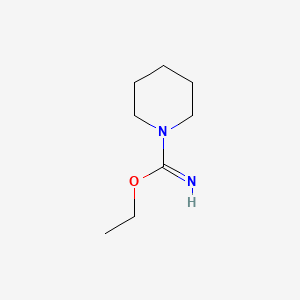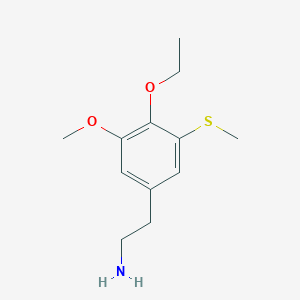
N-dianilinophosphorylaziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The preparation methods for NSC 106175 involve several synthetic routes and reaction conditions. specific details about the synthetic routes and industrial production methods for NSC 106175 were not found in the available sources . Generally, the preparation of such compounds involves a series of chemical reactions, purification steps, and characterization techniques to ensure the desired compound is obtained with high purity and yield.
Chemical Reactions Analysis
NSC 106175 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NSC 106175 has a wide range of scientific research applications. It is used in the study of neural stem cells and their differentiation into neurons and glial cells . This compound is valuable in neuroscience research and has potential clinical applications for the treatment of neurodegenerative diseases and neurological disorders . Additionally, NSC 106175 is used in the development of three-dimensional human neural stem cell models for studying Alzheimer’s disease . These models help researchers understand the pathology of the disease and develop potential therapeutic strategies.
Mechanism of Action
The mechanism of action of NSC 106175 involves its interaction with specific molecular targets and pathways. For example, indenoisoquinolines, a class of compounds related to NSC 106175, selectively trap topoisomerase I-DNA cleavage complexes . This trapping leads to the rapid and sustained phosphorylation of histone H2AX, which serves as a pharmacodynamic biomarker . The unique mechanism of action of NSC 106175 makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
NSC 106175 can be compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. The uniqueness of NSC 106175 lies in its specific molecular interactions and potential therapeutic applications.
Conclusion
NSC 106175 is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and mechanisms of action make it a valuable tool for studying neural stem cells, neurodegenerative diseases, and cancer therapy. Further research and development of this compound could lead to new therapeutic strategies and advancements in medical science.
Properties
CAS No. |
14819-57-9 |
|---|---|
Molecular Formula |
C15H17N4O2P |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
N-dianilinophosphorylaziridine-1-carboxamide |
InChI |
InChI=1S/C15H17N4O2P/c20-15(19-11-12-19)18-22(21,16-13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18,20,21) |
InChI Key |
ZYFFLFIQYQRVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



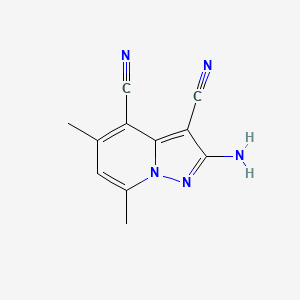

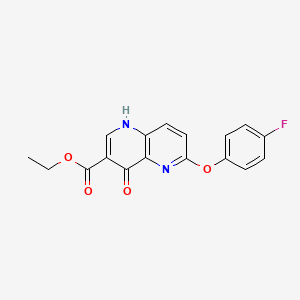

![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)

